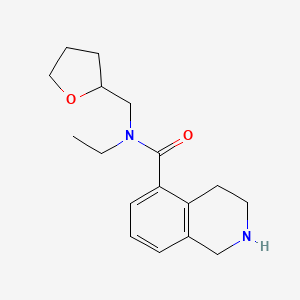![molecular formula C8H11BrN2O2 B6631626 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol, also known as 3-Bromo-PD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been found to modulate the activity of various enzymes and proteins, which are involved in cellular processes such as cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these molecules in various cellular processes. However, one of the limitations is that the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol. One of the areas of interest is the development of new drugs based on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol and its effects on various cellular processes. Furthermore, research is needed to evaluate the safety and efficacy of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in animal and human studies.
Métodos De Síntesis
The synthesis of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol involves the reaction of 5-bromopyridin-3-amine with 1,2-propanediol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various methods to obtain pure 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol.
Aplicaciones Científicas De Investigación
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In medicinal chemistry, 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been explored for the development of new drugs for the treatment of cancer and viral infections.
Propiedades
IUPAC Name |
3-[(5-bromopyridin-3-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c9-6-1-7(3-10-2-6)11-4-8(13)5-12/h1-3,8,11-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPKHFTHVIMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)


